molecular formula C22H26ClN3O2S B10790311 6-chloro-N-(1-(3-ethoxy-4-methoxybenzyl)piperidin-4-yl)benzo[d]thiazol-2-amine

6-chloro-N-(1-(3-ethoxy-4-methoxybenzyl)piperidin-4-yl)benzo[d]thiazol-2-amine

Cat. No.: B10790311
M. Wt: 432.0 g/mol
InChI Key: KHIPONGBEAENSB-UHFFFAOYSA-N
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Description

6-chloro-N-(1-(3-ethoxy-4-methoxybenzyl)piperidin-4-yl)benzo[d]thiazol-2-amine is a complex organic compound that features a benzo[d]thiazole core, a piperidine ring, and various substituents including chloro, ethoxy, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(1-(3-ethoxy-4-methoxybenzyl)piperidin-4-yl)benzo[d]thiazol-2-amine typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often include the use of solvents like dichloromethane, catalysts such as palladium, and reagents like boronic acids for coupling reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(1-(3-ethoxy-4-methoxybenzyl)piperidin-4-yl)benzo[d]thiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions can vary but often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl chains .

Scientific Research Applications

6-chloro-N-(1-(3-ethoxy-4-methoxybenzyl)piperidin-4-yl)benzo[d]thiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-chloro-N-(1-(3-ethoxy-4-methoxybenzyl)piperidin-4-yl)benzo[d]thiazol-2-amine involves its interaction with specific molecular targets, such as receptors or enzymes. This interaction can modulate biological pathways, leading to various effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-chloro-N-(1-(3-ethoxy-4-methoxybenzyl)piperidin-4-yl)benzo[d]thiazol-2-amine apart from similar compounds is its unique combination of functional groups, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C22H26ClN3O2S

Molecular Weight

432.0 g/mol

IUPAC Name

6-chloro-N-[1-[(3-ethoxy-4-methoxyphenyl)methyl]piperidin-4-yl]-1,3-benzothiazol-2-amine

InChI

InChI=1S/C22H26ClN3O2S/c1-3-28-20-12-15(4-7-19(20)27-2)14-26-10-8-17(9-11-26)24-22-25-18-6-5-16(23)13-21(18)29-22/h4-7,12-13,17H,3,8-11,14H2,1-2H3,(H,24,25)

InChI Key

KHIPONGBEAENSB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)CN2CCC(CC2)NC3=NC4=C(S3)C=C(C=C4)Cl)OC

Origin of Product

United States

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